molecular formula C10H8ClNO B1458217 (3-Chloroisoquinolin-6-yl)methanol CAS No. 1820665-75-5

(3-Chloroisoquinolin-6-yl)methanol

Cat. No. B1458217
CAS RN: 1820665-75-5
M. Wt: 193.63 g/mol
InChI Key: VCJLIOJYCJBUBJ-UHFFFAOYSA-N
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Description

“(3-Chloroisoquinolin-6-yl)methanol” is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol .


Molecular Structure Analysis

The molecular structure of “(3-Chloroisoquinolin-6-yl)methanol” consists of a chloroisoquinoline ring attached to a methanol group .

Scientific Research Applications

Synthesis and Photophysical Properties

A study by Singh, Sindhu, and Khurana (2015) focused on synthesizing novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety. The research explored the photophysical properties of these compounds, emphasizing their absorbance, fluorescence spectra, and quantum yield in methanol. This work contributes to understanding the solvent effects on emission spectra and quantum yield, with implications for developing materials with specific optical properties Singh, Sindhu, & Khurana, 2015.

Biomembrane and Proteolipid Studies

Methanol's impact on lipid dynamics was investigated by Nguyen et al. (2019), revealing that methanol can significantly influence the transfer and flip-flop kinetics of lipids. This study is crucial for understanding solvent effects in biomembrane and proteolipid research, highlighting the importance of choosing appropriate solvents for biological studies Nguyen et al., 2019.

Drug Discovery and Medicinal Chemistry

Roopan, Khan, and Jin (2011) explored the regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. This methodological advancement aids in the efficient synthesis of complex molecules, potentially useful in drug discovery and development Roopan, Khan, & Jin, 2011.

Antimicrobial Applications

Research by Desai, Patel, and Dave (2016) synthesized novel quinoline derivatives displaying significant antimicrobial activity. This work underscores the potential of chloroquinoline compounds in developing new antimicrobial agents, which is vital in the face of rising antibiotic resistance Desai, Patel, & Dave, 2016.

Material Science and Nanotechnology

Roopan and Khan (2010) reported the use of ZnO nanoparticles in synthesizing the AB ring core of camptothecin synthons, including (2-chloroquinolin-3-yl)methanols. This study highlights the role of nanotechnology in facilitating efficient and green synthesis routes for complex organic molecules Roopan & Khan, 2010.

properties

IUPAC Name

(3-chloroisoquinolin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-10-4-9-3-7(6-13)1-2-8(9)5-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJLIOJYCJBUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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